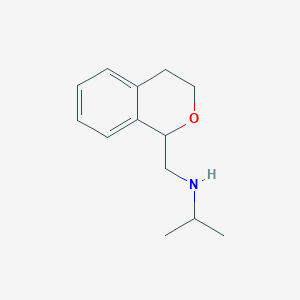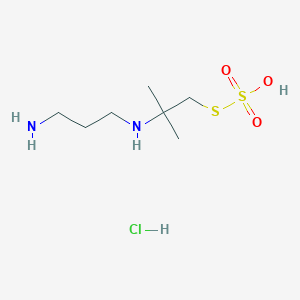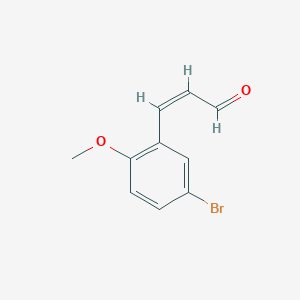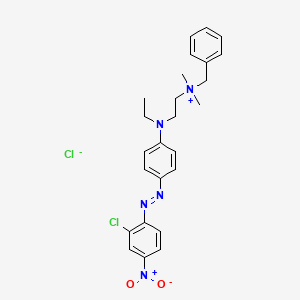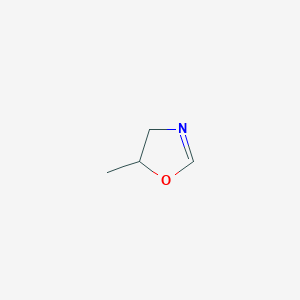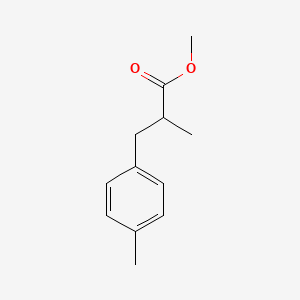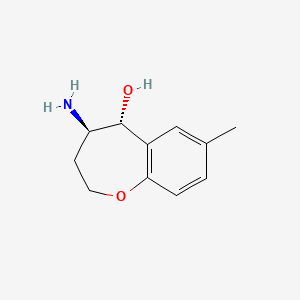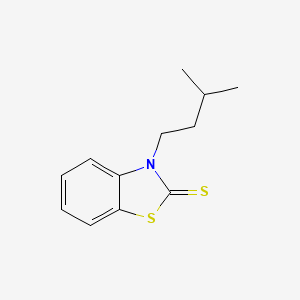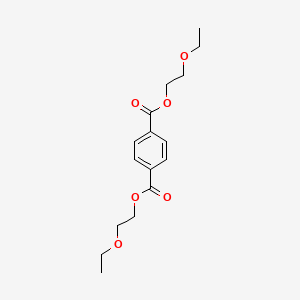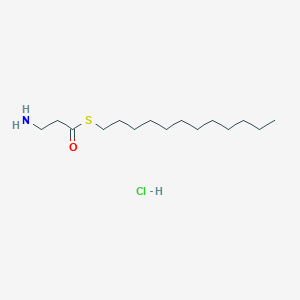
S-dodecyl 3-aminopropanethioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-dodecyl 3-aminopropanethioate;hydrochloride is a chemical compound with the molecular formula C15H33ClNO2S. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic amino group, making it an effective agent in reducing surface tension and forming micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-dodecyl 3-aminopropanethioate;hydrochloride typically involves the reaction of dodecyl mercaptan with 3-chloropropanoic acid, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The final product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
S-dodecyl 3-aminopropanethioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-dodecyl 3-aminopropanethioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of S-dodecyl 3-aminopropanethioate;hydrochloride involves its ability to reduce surface tension and form micelles. The hydrophobic dodecyl chain interacts with nonpolar substances, while the hydrophilic amino group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is particularly useful in applications such as drug delivery and emulsification.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar dodecyl chain but different functional groups.
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Uniqueness
S-dodecyl 3-aminopropanethioate;hydrochloride is unique due to its combination of a long hydrophobic chain and a hydrophilic amino group, which provides it with distinct surfactant properties. Unlike sodium dodecyl sulfate, which is an anionic surfactant, this compound has a cationic nature due to the presence of the amino group, making it suitable for different applications.
Properties
CAS No. |
25857-44-7 |
|---|---|
Molecular Formula |
C15H32ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
S-dodecyl 3-aminopropanethioate;hydrochloride |
InChI |
InChI=1S/C15H31NOS.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16;/h2-14,16H2,1H3;1H |
InChI Key |
OOVHXAMKCFHBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


